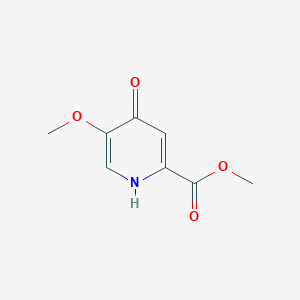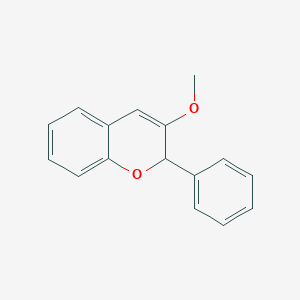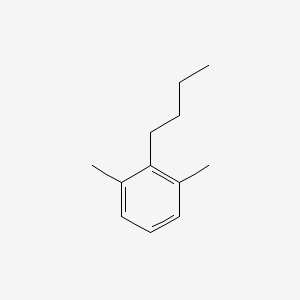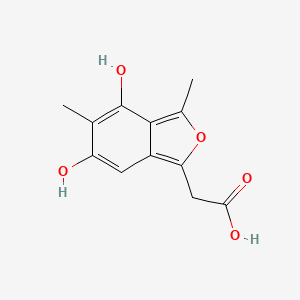![molecular formula C12H18O3 B14503725 3-(1-Hydroxyethyl)-4-methyl-1-oxaspiro[4.5]dec-3-en-2-one CAS No. 64322-24-3](/img/structure/B14503725.png)
3-(1-Hydroxyethyl)-4-methyl-1-oxaspiro[4.5]dec-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Hydroxyethyl)-4-methyl-1-oxaspiro[4.5]dec-3-en-2-one is a chemical compound known for its unique spirocyclic structure. This compound is a member of the spirotetramat family, which is widely recognized for its applications in agriculture as an insecticide. The spirocyclic structure imparts unique chemical properties to the compound, making it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Hydroxyethyl)-4-methyl-1-oxaspiro[4.5]dec-3-en-2-one involves multiple steps, including catalytic hydrogenation, oxidation, and intramolecular cyclization. One common synthetic route starts with the raw material 4-methoxycyclohexan-1-one, which undergoes a series of reactions including hydrolysis, esterification, acylation, and O-acylation . The reaction conditions typically involve mild temperatures and the use of specific catalysts to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality this compound suitable for commercial applications .
Análisis De Reacciones Químicas
Types of Reactions: 3-(1-Hydroxyethyl)-4-methyl-1-oxaspiro[4.5]dec-3-en-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the hydroxyethyl and oxaspiro moieties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents like sodium borohydride for reduction reactions, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to ensure optimal reaction rates and yields .
Major Products Formed: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the hydroxyethyl group can lead to the formation of a ketone, while reduction can yield an alcohol. Substitution reactions can introduce various functional groups, further modifying the chemical properties of the compound .
Aplicaciones Científicas De Investigación
3-(1-Hydroxyethyl)-4-methyl-1-oxaspiro[4.5]dec-3-en-2-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex spirocyclic compounds. In biology, it is studied for its potential as an insecticide, particularly against piercing-sucking insects like aphids and mites . In medicine, research is ongoing to explore its potential therapeutic applications, including its role as an enzyme inhibitor. In industry, it is used in the formulation of agricultural products due to its efficacy and safety profile .
Mecanismo De Acción
The mechanism of action of 3-(1-Hydroxyethyl)-4-methyl-1-oxaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets. As an insecticide, it acts as an ACC inhibitor, disrupting lipid biosynthesis in insects. This leads to the interruption of essential physiological processes, ultimately resulting in the death of the target pests. The compound is systemic, meaning it can be absorbed by plants and transported to various parts, providing comprehensive protection against pests .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 3-(1-Hydroxyethyl)-4-methyl-1-oxaspiro[4.5]dec-3-en-2-one include other members of the spirotetramat family, such as cis-3-(2,5-Dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro[4.5]dec-3-en-4-yl ethyl carbonate and cis-4-(Ethoxycarbonyloxy)-8-methoxy-3-(2,5-xylyl)-1-azaspiro[4.5]dec-3-en-2-one .
Uniqueness: What sets this compound apart from similar compounds is its specific spirocyclic structure and the presence of the hydroxyethyl group. These structural features contribute to its unique chemical properties and biological activity, making it a valuable compound for various applications .
Propiedades
Número CAS |
64322-24-3 |
|---|---|
Fórmula molecular |
C12H18O3 |
Peso molecular |
210.27 g/mol |
Nombre IUPAC |
3-(1-hydroxyethyl)-4-methyl-1-oxaspiro[4.5]dec-3-en-2-one |
InChI |
InChI=1S/C12H18O3/c1-8-10(9(2)13)11(14)15-12(8)6-4-3-5-7-12/h9,13H,3-7H2,1-2H3 |
Clave InChI |
XYSKASULDYACKK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)OC12CCCCC2)C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-Hydroxyphenyl)(pyridin-2-yl)methyl]-2-methoxyphenol](/img/structure/B14503647.png)





![[(2-Methylhex-5-en-3-yl)sulfanyl]benzene](/img/structure/B14503724.png)
![1-{3-Methoxy-4-[(trimethylsilyl)oxy]phenyl}heptan-3-one](/img/structure/B14503726.png)
![7,8-Dimethyl-7,8-diborabicyclo[4.2.0]octane](/img/structure/B14503731.png)
![1,1'-(Piperazine-1,4-diyl)bis[3-(2-chloroethanesulfonyl)propan-1-one]](/img/structure/B14503732.png)
![9-(2-Phenylethyl)-9-azatricyclo[6.2.2.02,7]dodeca-2,4,6-trien-10-one](/img/structure/B14503737.png)

![({3-[(Prop-2-en-1-yl)oxy]prop-1-en-1-yl}sulfanyl)benzene](/img/structure/B14503746.png)
![Ethyl 1,6-dimethylbicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B14503748.png)
